molecular formula C9H10F3N3O B6459797 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine CAS No. 2549003-99-6

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine

Cat. No.: B6459797
CAS No.: 2549003-99-6
M. Wt: 233.19 g/mol
InChI Key: WQDBOQLXZRHOFI-UHFFFAOYSA-N
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Description

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with an azetidine moiety linked via an ether bond to a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides.

    Ether Bond Formation: The azetidine derivative is then reacted with a pyrimidine derivative under suitable conditions to form the ether bond, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, while the azetidine and pyrimidine moieties contribute to its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}acetic acid: This compound shares the azetidine and trifluoroethyl groups but has an acetic acid moiety instead of a pyrimidine ring.

    2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group attached to an amine, used in various synthetic applications.

    1,1,2,2-Tetrafluoroethyl 2,2,3,3-Tetrafluoropropyl Ether: Another fluorinated compound with different structural features and applications.

Uniqueness

2-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine is unique due to its combination of a pyrimidine ring, azetidine moiety, and trifluoroethyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable tool in various fields of research.

Properties

IUPAC Name

2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O/c10-9(11,12)6-15-4-7(5-15)16-8-13-2-1-3-14-8/h1-3,7H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDBOQLXZRHOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(F)(F)F)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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